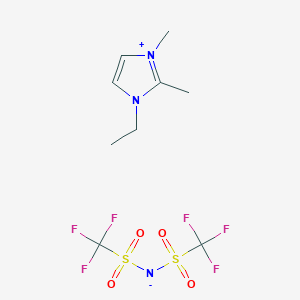

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Description

Industrial Applications of EMIM-TFSI

Biomass Conversion and Pretreatment

Role in Lignocellulosic Fractionation

EMIM-TFSI demonstrates remarkable efficacy in breaking down lignocellulosic biomass into its core components: cellulose, hemicellulose, and lignin. Its high polarity and ability to disrupt hydrogen bonds enable the dissolution of cellulose at concentrations exceeding 15 wt% under mild conditions (80–120°C). The ionic liquid selectively interacts with lignin’s aromatic subunits, facilitating its extraction while preserving cellulose crystallinity for downstream enzymatic hydrolysis. Molecular dynamics simulations reveal that EMIM-TFSI achieves a 40% reduction in biomass recalcitrance compared to traditional solvents like ethanol-water mixtures.

Process Optimization for Sugar Production

Optimized EMIM-TFSI-mediated pretreatment enhances glucose yields by 2.3-fold compared to dilute acid pretreatment, with process parameters critically dependent on temperature and water content. A 20% (v/v) water co-solvent system reduces viscosity by 58% while maintaining 92% cellulose dissolution efficiency. Continuous flow systems utilizing EMIM-TFSI achieve a sugar production rate of 12 g/L/h, representing a 35% improvement over batch reactors.

Residual Lignin Valorization Strategies

Post-fractionation lignin recovered from EMIM-TFSI solutions exhibits enhanced reactivity for catalytic upgrading. The ionic liquid’s low nucleophilicity preserves β-O-4 linkages, enabling 78% conversion of lignin to phenolic monomers via hydrogenolysis. Integrated biorefineries employing EMIM-TFSI report a 22% increase in total biomass utilization efficiency compared to organosolv processes.

Separation Technologies and Green Solvents

Liquid-Liquid Extraction Efficiency

EMIM-TFSI achieves partition coefficients >10³ for rare earth elements in solvent extraction systems, with a 99.8% recovery rate for neodymium from permanent magnet waste. Its hydrophobicity (log P = 2.4) enables efficient separation of bio-based platform chemicals, with 91% recovery of succinic acid from fermentation broths.

Solvent Recovery and Recycling Methods

A novel three-stage recovery process utilizing acidified water (pH 2) and hydrophobic ionic liquids achieves 93.6% EMIM-TFSI recovery with <500 ppm impurity levels. Membrane-assisted separation techniques reduce energy consumption by 62% compared to thermal distillation.

Low-Energy IL Recycling via Freeze Crystallization

Freeze crystallization at -20°C enables 85% EMIM-TFSI recovery from aqueous solutions, with a 98% purity level maintained over five recycling cycles. This method reduces carbon emissions by 73% compared to conventional solvent recovery processes.

Table 1: Key Physicochemical Properties of EMIM-TFSI

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYSDBSJWNTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049235 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-90-2 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cation Synthesis: 1-Ethyl-2,3-Dimethylimidazolium Bromide

The cationic precursor, 1-ethyl-2,3-dimethylimidazolium bromide ([EDiMIM][Br]), is synthesized via alkylation of 2,3-dimethylimidazole. In a nitrogen-protected environment, 2,3-dimethylimidazole reacts with ethyl bromide at 40–60°C for 12–24 hours. The reaction proceeds as follows:

Key parameters include:

-

Molar ratio : 1:1.1 (imidazole to alkyl halide) to ensure complete quaternization.

-

Purification : The crude product is washed with diethyl ether to remove unreacted alkyl halide, followed by recrystallization in acetone-water mixtures.

Post-synthesis characterization via (acetone-d6) confirms the structure:

Anion Metathesis: Bromide to [NTf2]⁻

The final step involves replacing bromide with [NTf2]⁻ via metathesis with lithium bis(trifluoromethanesulfonyl)imide (LiNTf2):

Procedure:

-

Dissolution : [EDiMIM][Br] (20.55 g, 0.108 mol) and LiNTf2 (32.82 g, 0.114 mol) are separately dissolved in deionized water (200 mL total).

-

Mixing : The solutions are combined, forming a biphasic system. Dichloromethane (200 mL) is added to extract the ionic liquid into the organic phase.

-

Washing : The organic layer is washed repeatedly with water until silver nitrate tests confirm halide removal.

-

Drying : Solvents are evaporated under reduced pressure, and the product is vacuum-dried at 60°C for 24 hours.

Optimization Insights:

-

Stoichiometry : A 5% molar excess of LiNTf2 ensures complete anion exchange.

-

Yield : 88% (37.08 g) with >99% purity confirmed via (δ −79.96 ppm, CF3 groups).

Industrial-Scale Adaptations

Solvent Selection for Metathesis

Nonpolar solvents (e.g., toluene, diethyl ether) are preferred in patent methodologies to stabilize reactive intermediates like trifluoromethyl lithium. However, aqueous-organic biphasic systems remain standard for anion metathesis due to cost-effectiveness.

Temperature Control

Exothermic reactions during alkylation require precise temperature modulation:

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Residual halides are quantified via ion chromatography (<10 ppm). Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition onset at 400°C.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including :

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Electrochemical Reactions: Due to its ionic nature, it is often used in electrochemical applications, including batteries and capacitors.

Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)imide, ethyl chloride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Solvent for Chemical Reactions

- EDiMIM TFSI serves as a solvent for various electrochemical processes, aiding in the dissolution of organic and inorganic compounds. Its ionic liquid nature allows it to stabilize reactive species, making it valuable in chemical synthesis .

- The compound's ability to dissolve a wide range of materials enhances its utility in electrochemical research, particularly in developing new materials for batteries and fuel cells.

Case Study: Electrochemical Stability

- Research indicates that EDiMIM TFSI exhibits remarkable electrochemical stability, making it suitable for high-voltage applications. Studies have shown that it can maintain stability under extreme conditions, which is critical for the longevity of energy storage systems .

Biomedical Research

Cell Culture Applications

- EDiMIM TFSI has been investigated for its potential use in cell culture systems. Its unique properties allow for the development of innovative three-dimensional (3D) culture methodologies that better mimic the physiological environment of cells compared to traditional two-dimensional cultures .

- For instance, studies have demonstrated that using EDiMIM TFSI can enhance the growth and differentiation of gastrointestinal organoids, providing a more accurate model for studying intestinal diseases and drug responses .

Toxicological Studies

Mechanism of Action

The mechanism by which 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature . The imidazolium cation and bis(trifluoromethanesulfonyl)imide anion interact with various molecular targets, facilitating reactions and processes that require high ionic strength and stability. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its applications in catalysis and material science .

Comparison with Similar Compounds

Key Analogs:

1-Ethyl-3-methylimidazolium [TFSI] ([emim][TFSI]) : Retains an acidic C2 proton, enabling stronger cation-anion hydrogen bonding.

1-Butyl-2,3-dimethylimidazolium [TFSI] ([BMMIm][TFSI]) : Features a longer alkyl chain (butyl) at the 1-position, increasing hydrophobicity and viscosity.

Physicochemical Properties

Table 1: Comparative Properties of Selected Imidazolium-Based [TFSI] Ionic Liquids

Key Findings:

- Viscosity : The absence of C2 protons in [edmim][TFSI] reduces hydrogen bonding compared to [emim][TFSI], but steric hindrance from methyl groups increases viscosity relative to [EIm][TFSI] .

- Electrochemical Stability : [edmim][TFSI] exhibits a wider electrochemical window than [emim][TFSI] due to suppressed proton activity, making it preferable for lithium-ion battery electrolytes .

- Thermal Behavior : Methyl substitutions enhance thermal stability; [edmim][TFSI] outperforms [EIm][TFSI] by ~50°C .

Molecular Interactions and Spectroscopy

- Hydrogen Bonding : FIR and THz spectra confirm weaker cation-anion interactions in [edmim][TFSI] compared to [emim][TFSI], attributed to methyl group shielding .

- Electron Density : DFT calculations reveal that methyl substitutions at C2/C3 redistribute electron density, reducing configurational flexibility and altering melting points .

Critical Research Insights

Acidity and Proton Activity : The absence of acidic protons in [edmim][TFSI] mitigates hydrogen evolution reactions, a common issue in [emim][TFSI]-based systems .

Separation Efficiency : Methyl substitutions improve selectivity in gas chromatography for separating azeotropic mixtures (e.g., benzene-cyclohexane) by modulating hydrogen-bond acidity .

Theoretical vs. Experimental Alignment : GW approximation studies show excellent agreement between theoretical and experimental spectra, validating [edmim][TFSI]’s electronic structure .

Biological Activity

1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide (EMMIM TFSI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of EMMIM TFSI, focusing on its effects on cellular systems, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : CHFNOS

- Molecular Weight : 405.33 g/mol

- Physical State : Liquid at room temperature

- Purity : >98.0%

Safety Profile

EMMIM TFSI is classified with hazard statements indicating that it can cause skin and eye irritation (H315, H319). Proper handling precautions are advised to minimize exposure risks .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of EMMIM TFSI on various cell lines. The compound was tested on human lung epithelial cells (A549) and showed a dose-dependent cytotoxic effect. The half-maximal inhibitory concentration (IC50) was determined to be approximately 200 µM, indicating moderate toxicity at higher concentrations .

Table 1: Cytotoxicity of EMMIM TFSI on A549 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 70 |

| 200 | 40 |

| 400 | 15 |

The mechanism by which EMMIM TFSI exerts its biological effects appears to involve oxidative stress pathways. Exposure to EMMIM TFSI resulted in increased levels of reactive oxygen species (ROS) in A549 cells, leading to apoptosis as evidenced by increased caspase-3 activity .

Antimicrobial Activity

EMMIM TFSI has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for S. aureus was found to be around 250 µg/mL .

Table 2: Antimicrobial Activity of EMMIM TFSI

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 300 |

| Listeria monocytogenes | 200 |

Case Studies

- Biofilm Formation Inhibition : A study highlighted the ability of EMMIM TFSI to inhibit biofilm formation in Listeria monocytogenes. The compound disrupted the biofilm architecture when applied at sub-MIC concentrations, suggesting potential application in food safety to prevent contamination .

- Cell Culture Applications : In air-liquid interface cultures, EMMIM TFSI demonstrated a unique ability to enhance cell viability and promote differentiation in epithelial cells. This property could be advantageous for developing respiratory models for drug testing .

Q & A

Q. What are the key physicochemical properties of 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, and how are they experimentally determined?

- Molecular formula : C₇H₁₃F₂N₃O₄S₂ (CAS 1266583-19-0) with a molecular weight of 305.32 g/mol .

- Physical properties : Density (~1.53 g/cm³ at 25°C), melting point (-15°C), and boiling point (543.6°C) are measured using pycnometry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), respectively .

- Purity verification : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy ensures ≥99% purity .

Q. What methodologies are recommended for synthesizing and purifying this ionic liquid (IL)?

- Synthesis : Typically involves a two-step process: (1) alkylation of 1-ethyl-2,3-dimethylimidazolium halide with bis(trifluoromethanesulfonyl)imide (TFSI⁻) salt via metathesis. Solvent selection (e.g., dichloromethane) and stoichiometric control are critical to minimize byproducts .

- Purification : Repeated washing with deionized water to remove halide residues, followed by vacuum drying (24–48 hours at 70°C) to achieve low water content (<0.5%) .

Advanced Research Questions

Q. How does the thermal stability of this IL compare to structurally similar imidazolium-based ILs under electrochemical conditions?

- Thermal degradation pathways : Studied via TGA and evolved gas analysis (EGA). The ethyl and methyl substituents on the imidazolium ring enhance stability compared to 1-butyl-3-methylimidazolium analogs, with decomposition onset temperatures >350°C .

- Electrolyte compatibility : Adding LiTFSI increases thermal stability by forming a protective SEI layer, as shown in Li/LiFePO₄ cells. However, prolonged cycling above 60°C accelerates degradation due to TFSI⁻ anion hydrolysis .

Q. What experimental approaches resolve contradictions in reported ionic conductivity values for this IL in composite electrolytes?

- Contradictions : Conductivity varies with water content, Li⁺ concentration, and polymer matrix interactions (e.g., PVDF-HFP).

- Methodology : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) under inert conditions. For example, Yan et al. (2010) reported 2.75 × 10⁻³ S/cm at 30°C for 1 M LiTFSI solutions in sulfolane, but deviations arise from incomplete ion dissociation at high concentrations .

Q. How can computational modeling (e.g., molecular dynamics) predict gas solubility and diffusivity in this IL?

- UNIFAC-IL model : Predicts CO₂ solubility by correlating activity coefficients with cation-anion interactions. For 1-ethyl-2,3-dimethylimidazolium TFSI, simulations align with experimental Henry’s law constants (e.g., CO₂ solubility ~0.6 mol/kg at 25°C) .

- Validation : Compare with gravimetric or volumetric gas absorption experiments using a magnetic suspension balance .

Q. What safety protocols are critical when handling this IL in high-temperature electrochemical studies?

Q. How does the substitution pattern (ethyl vs. butyl groups) on the imidazolium ring affect electrochemical performance?

Q. What advanced characterization techniques elucidate structural dynamics in this IL under operando battery conditions?

- In situ Raman spectroscopy : Tracks Li⁺ coordination with TFSI⁻ anions during charge/discharge.

- Solid-state NMR : Probes cation-anion interactions and phase changes in composite electrolytes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.